molecular formula C55H62N10O8 B606998 DD-03-171 CAS No. 2366132-45-6

DD-03-171

カタログ番号: B606998
CAS番号: 2366132-45-6
分子量: 991.1 g/mol
InChIキー: QBPVFCNYKUENHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DD-03-171は、ブルトンチロシンキナーゼ、IKFZ1、およびIKFZ3の強力で選択的な分解剤です。 マンテル細胞リンパ腫細胞に有意な抗増殖効果を示しています .

科学的研究の応用

Cancer Research

DD-03-171 has shown promise in various cancer research applications:

Application AreaDescription
Mantle Cell Lymphoma (MCL) In vitro studies demonstrate that this compound effectively inhibits cell growth and induces apoptosis in MCL cells by degrading BTK and other oncogenic proteins .
Diffuse Large B-cell Lymphoma (DLBCL) In vivo studies indicate that administration of this compound leads to reduced tumor burden and prolonged survival in mouse models xenografted with DLBCL cells .
Resistance Overcoming Unlike traditional BTK inhibitors such as ibrutinib, this compound can overcome resistance associated with mutations like C481S due to its unique mechanism as a protein degrader rather than a simple inhibitor .

Targeted Protein Degradation

The development of this compound is part of a broader trend towards targeted protein degradation (TPD) strategies in drug discovery:

TPD CharacteristicsDetails
Selectivity Highly selective for BTK and related proteins, minimizing off-target effects .
Efficacy Exhibits an IC50 value of 5.1 nM, indicating potent activity against target proteins .
Clinical Implications Potential for application in therapeutic settings for patients with resistant forms of B-cell malignancies .

Case Study 1: Mantle Cell Lymphoma

In a controlled laboratory setting, researchers administered this compound to MCL cell lines. The results indicated:

  • Cell Viability Reduction : A significant decrease in viable cell counts was observed within 24 hours post-treatment.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis markers, confirming the compound's ability to induce programmed cell death through BTK degradation.

Case Study 2: Animal Models

In vivo experiments utilized mice xenografted with DLBCL cells treated with this compound:

  • Tumor Size Measurement : Tumor sizes were monitored over several weeks, showing a marked reduction compared to control groups.
  • Survival Rates : Mice receiving the treatment exhibited extended survival rates compared to untreated counterparts, highlighting the therapeutic potential of this compound.

生化学分析

Biochemical Properties

DD-03-171 plays a crucial role in biochemical reactions by specifically targeting and degrading BTK. It interacts with several biomolecules, including BTK, IKZF1, and IKZF3. The interaction with BTK is particularly significant as it leads to the degradation of this kinase, thereby inhibiting its signaling pathways. This compound binds to BTK with high affinity, resulting in its ubiquitination and subsequent proteasomal degradation .

Cellular Effects

This compound exerts profound effects on various cell types, particularly B-cells. It influences cell function by disrupting BTK signaling pathways, which are essential for B-cell development and function. This disruption leads to reduced cell proliferation, increased apoptosis, and altered gene expression. In mantle cell lymphoma cells, this compound has been shown to inhibit cell growth and induce cell death by degrading BTK, IKZF1, and IKZF3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BTK, leading to the recruitment of the E3 ubiquitin ligase complex. This complex ubiquitinates BTK, marking it for degradation by the proteasome. Additionally, this compound affects other proteins such as IKZF1 and IKZF3, contributing to its antiproliferative effects. The degradation of these proteins disrupts critical signaling pathways, resulting in reduced cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions but may degrade over extended periods. In vitro studies have shown that this compound induces rapid degradation of BTK within hours of treatment, with sustained effects observed over several days. Long-term studies in vivo have demonstrated that this compound can significantly slow tumor growth in mantle cell lymphoma models .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its degradation and elimination. It interacts with enzymes such as cytochrome P450s, which metabolize the compound into various metabolites. These metabolites are then excreted from the body. The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target tissues. The compound’s localization within cells is critical for its activity, as it needs to reach the cytoplasm to interact with BTK and other target proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects by degrading BTK and other target proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its function, as it needs to be in proximity to its target proteins to induce their degradation .

準備方法

DD-03-171の合成は、選択的なブルトンチロシンキナーゼ阻害剤を飽和炭化水素鎖リンカーを用いてタリドミドに結合させることから始まります . 合成経路には、アミド結合形成や保護-脱保護戦略を含む、有機合成の複数段階が含まれています。 this compoundの工業的製造方法は広く文書化されていませんが、高純度と収率を確保するために、大規模な有機合成技術と精製プロセスが使用される可能性があります。

生物活性

DD-03-171 is a novel compound classified as a PROTAC (Proteolysis Targeting Chimera) , specifically designed to target and degrade Bruton's Tyrosine Kinase (BTK) and other proteins such as IKZF1 and IKZF3. This compound has garnered attention in the field of oncology and immunology due to its selective degradation capabilities, which are crucial for treating B-cell malignancies.

This compound operates through a proteasome-dependent pathway , utilizing the cereblon (CRBN) E3 ligase to mediate the degradation of target proteins. The compound binds to BTK with an IC50 value of 5.1 nM , indicating high potency in inhibiting BTK signaling pathways, which are often dysregulated in various cancers, particularly B-cell malignancies .

Degradation Profile

The biological activity of this compound extends beyond BTK. It also effectively degrades IKZF1 and IKZF3 , both of which are critical transcription factors involved in B-cell development and function. The triple degradation capability enhances its therapeutic potential, especially in contexts where multiple pathways contribute to tumorigenesis .

Table 1: Biological Activity of this compound

Target ProteinIC50 (nM)Mechanism
BTK5.1Proteasome-dependent degradation
IKZF1Not specifiedProteasome-dependent degradation
IKZF3Not specifiedProteasome-dependent degradation

Case Studies and Experimental Data

In a study published in Blood, researchers demonstrated the efficacy of this compound in degrading BTK, IKZF1, and IKZF3 in various B-cell malignancy models. The compound was shown to significantly suppress cell proliferation in vitro and reduce tumor growth in vivo models, highlighting its potential as a therapeutic agent .

Table 2: Efficacy of this compound in Preclinical Models

Study ModelObserved EffectReference
Ramos CellsSignificant reduction in cell viability
JeKo-1 CellsInduction of apoptosis
In Vivo Tumor ModelReduced tumor size

Phenotypic Effects

The phenotypic effects observed with this compound include:

  • Induction of Apoptosis : The compound triggers programmed cell death in B-cell lines, which is essential for eliminating malignant cells.
  • Cell Cycle Arrest : Treatment with this compound leads to cell cycle dysregulation, further contributing to its antiproliferative effects.

特性

CAS番号

2366132-45-6

分子式

C55H62N10O8

分子量

991.1 g/mol

IUPAC名

4-tert-butyl-N-[3-[6-[4-[4-[6-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]hexyl]piperazine-1-carbonyl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]benzamide

InChI

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)

InChIキー

QBPVFCNYKUENHU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8

正規SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)CCCCCCNC(=O)CNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

DD-03-171;  DD03-171;  DD 03-171;  DD 03171;  DD03171;  DD-03171; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DD-03-171
Reactant of Route 2
Reactant of Route 2
DD-03-171
Reactant of Route 3
Reactant of Route 3
DD-03-171
Reactant of Route 4
Reactant of Route 4
DD-03-171
Reactant of Route 5
DD-03-171
Reactant of Route 6
DD-03-171
Customer
Q & A

Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?

A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, this compound acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows this compound to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []

Q2: Beyond BTK, are there other proteins targeted by this compound?

A: Yes, research has shown that this compound exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []

Q3: What preclinical data supports the efficacy of this compound?

A: In preclinical studies, this compound demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, this compound showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, this compound treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []

Q4: Does this compound show activity in other cell types besides MCL cells?

A: Research suggests that this compound, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for this compound in preventing thrombosis, although further research is needed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。